Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine
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Overview
Description
Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine is a chemical compound with a unique structure that combines a cyclopropyl group with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with a halogenated pyridine derivative under the influence of a palladium catalyst . Specific reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine involves its interaction with specific molecular targets. The cyclopropyl group is known to enhance the compound’s stability and reactivity. The pyridine ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine is unique due to its combination of a cyclopropyl group and a methoxy-substituted pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[(2-methoxy-3-methylpyridin-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C11H16N2O/c1-8-9(7-13-10-3-4-10)5-6-12-11(8)14-2/h5-6,10,13H,3-4,7H2,1-2H3 |
InChI Key |
UYRQCPCASRCQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1OC)CNC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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